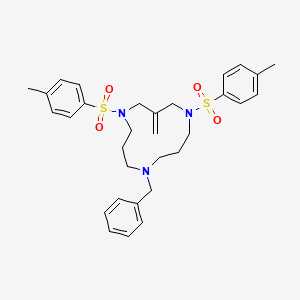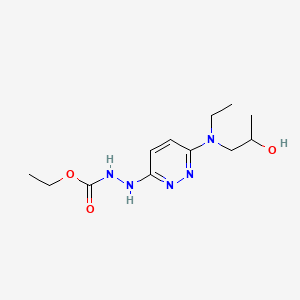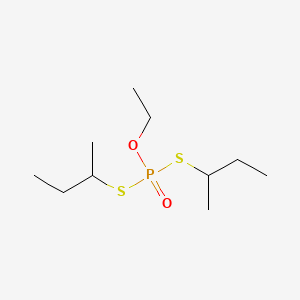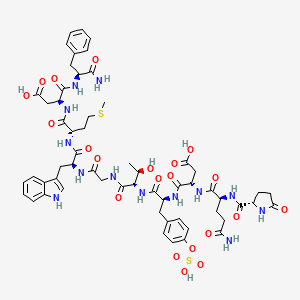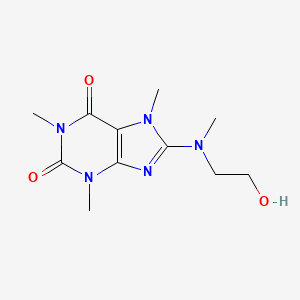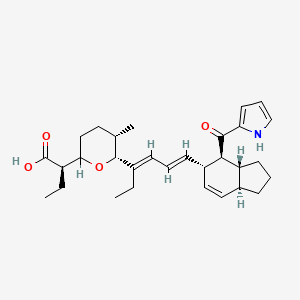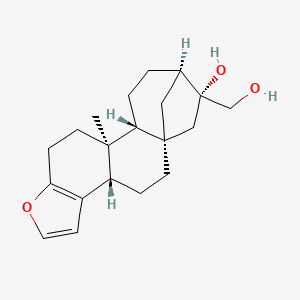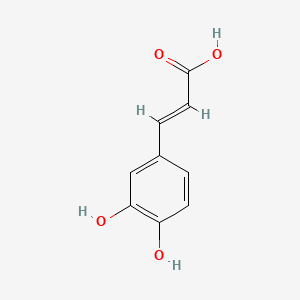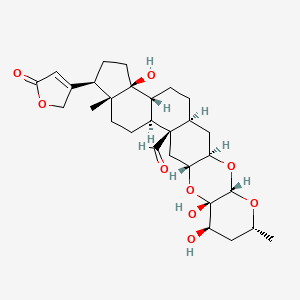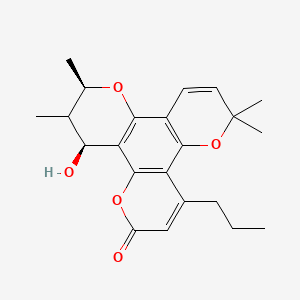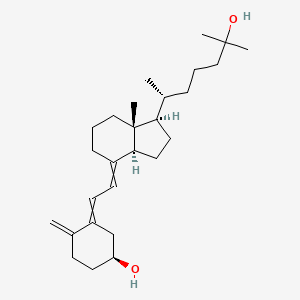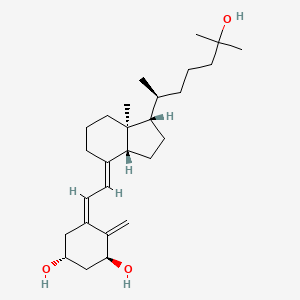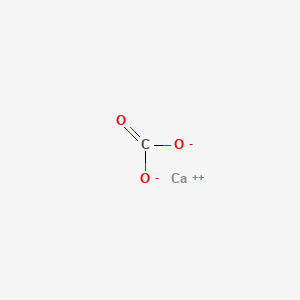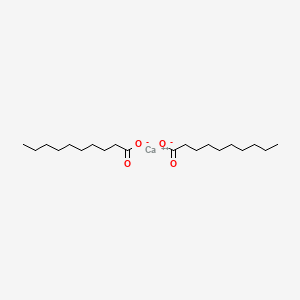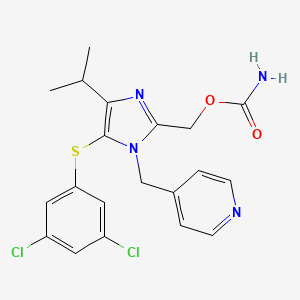
Capravirine
Übersicht
Beschreibung
Capravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for its potential use in treating human immunodeficiency virus (HIV) infections. It is known for its unique resistance profile, requiring multiple mutations in HIV-1 to develop resistance . Despite its promising initial studies, development was discontinued after phase II trials .
Vorbereitungsmethoden
Capravirin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDer letzte Schritt beinhaltet die Bildung der Carbamathruppe
Analyse Chemischer Reaktionen
Capravirin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Capravirin wird umfassend oxygeniert, um mehrere Metaboliten zu bilden.
Reduktion: Es gibt nur begrenzte Informationen über Reduktionsreaktionen, die Capravirin betreffen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Dichlorphenyl- und Pyridylgruppen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind verschiedene Oxidationsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxygenierte Metaboliten .
Wissenschaftliche Forschungsanwendungen
Capravirin wurde hauptsächlich auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV-1. Es zeigte eine starke antivirale Aktivität, selbst bei Patienten mit Antiretrovirus-Erfahrung . Darüber hinaus macht das einzigartige Resistenzprofil von Capravirin es zu einer wertvollen Verbindung für die Untersuchung von HIV-Resistenzmechanismen und die Entwicklung neuer NNRTIs .
5. Wirkmechanismus
Capravirin wirkt, indem es das Enzym Reverse Transkriptase von HIV-1 inhibiert. Es bindet an das Enzym und verhindert die Transkription von viraler RNA in DNA, wodurch die Virusreplikation inhibiert wird . Die Verbindung bildet ein ausgedehntes Wasserstoffbrückenbindungsnetzwerk mit der Hauptkette der Reverse Transkriptase, das wahrscheinlich nicht durch einfache Seitenkettenmutationen gestört wird .
Wirkmechanismus
Capravirine functions by inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . The compound forms an extensive hydrogen-bond network with the reverse transcriptase main chain, which is unlikely to be disrupted by simple side-chain mutations .
Vergleich Mit ähnlichen Verbindungen
Capravirin unterscheidet sich strukturell von anderen NNRTIs wie Nevirapin und Delavirdin. Es bildet ein umfangreicheres Wasserstoffbrückenbindungsnetzwerk mit dem Enzym Reverse Transkriptase, was zu seinem einzigartigen Resistenzprofil beiträgt . Ähnliche Verbindungen umfassen:
Nevirapin: Ein weiteres NNRTI mit einem anderen Resistenzprofil.
Delavirdin: Ein NNRTI mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Eigenschaften.
Efavirenz: Ein NNRTI, das für seine starke antivirale Aktivität, aber andere Resistenzmechanismen bekannt ist.
Die Einzigartigkeit von Capravirin liegt in seiner Fähigkeit, die Aktivität gegen HIV-1-Stämme mit häufigen NNRTI-assoziierten Mutationen aufrechtzuerhalten .
Eigenschaften
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170689 | |
| Record name | Capravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178979-85-6 | |
| Record name | Capravirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capravirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capravirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Capravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
